molecular formula C16H17N5OS2 B2767067 2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 1448031-14-8

2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2767067
CAS No.: 1448031-14-8
M. Wt: 359.47
InChI Key: GRAFKSVRVQDKFP-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a pyrazole ring, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.

    Thiazole ring synthesis: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Piperazine ring incorporation: The piperazine ring is introduced through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the pyrazole, thiazole, and piperazine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the ketone group can yield the corresponding alcohol.

Scientific Research Applications

2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biology: The compound can be used as a probe to study biological pathways and interactions due to its complex structure.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and alter the function of the target protein, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone: shares similarities with other heterocyclic compounds that contain pyrazole, thiazole, and piperazine rings.

    This compound: is unique due to the specific arrangement and combination of these rings, which confer distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its multi-functional nature, allowing it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-pyrazol-1-yl-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c22-15(10-21-4-1-3-17-21)19-5-7-20(8-6-19)16-18-14(12-24-16)13-2-9-23-11-13/h1-4,9,11-12H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAFKSVRVQDKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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